molecular formula C24H28N4O7S2 B4204459 N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide

Cat. No.: B4204459
M. Wt: 548.6 g/mol
InChI Key: OWFWOPWUEGJVFY-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including sulfonyl, amino, and methoxy groups, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S2/c1-27(2)37(32,33)28(19-8-6-5-7-9-19)17-24(29)25-18-10-13-21(14-11-18)36(30,31)26-22-15-12-20(34-3)16-23(22)35-4/h5-16,26H,17H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFWOPWUEGJVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide typically involves multi-step organic reactions. One common approach is the coupling of 2,4-dimethoxyaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with a glycinamide derivative in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonyl groups can produce thiols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[5,6-diphenyl-1,2,4-triazin-3-yl]sulfanylacetamide

Uniqueness

N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2,4-dimethoxyphenyl)sulfamoyl]phenyl}-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide

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